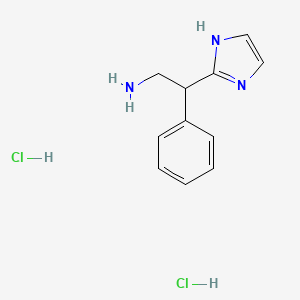

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

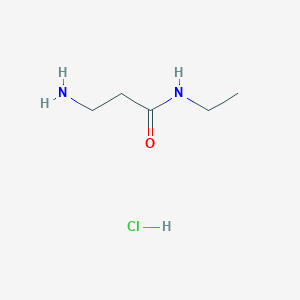

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is a chemical compound with the linear formula C5H11Cl2N3 . It is a solid substance that is stored at room temperature under an inert atmosphere .

Synthesis Analysis

The synthesis of imidazole compounds, such as 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

The molecular structure of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is represented by the InChI code: 1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H .

Physical And Chemical Properties Analysis

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid substance that is stored at room temperature under an inert atmosphere .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines. They achieved yields of 45–99% and characterized the products through spectroscopy, mass spectrometry, and elemental analyses. This study highlights the potential of 2-phenyl-1H-imidazole derivatives in synthesizing chiral imines and bisimines (Pařík & Chlupatý, 2014).

Application in Anticancer Agents

- Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, and tested their anticancer activity against various cell lines. Their findings demonstrate the role of these derivatives as potential anticancer agents (Nofal et al., 2014).

Photocatalytic and Sorption Properties

- Fu, Kang, and Zhang (2014) synthesized metal-organic frameworks using a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand. These frameworks exhibited low band gap, interesting photocatalytic properties, and selective adsorption of small hydrocarbons (Fu, Kang, & Zhang, 2014).

Chemoenzymatic Synthesis

- Alatorre-Santamaría, Gotor‐Fernández, and Gotor (2011) investigated the chemoenzymatic synthesis of enantiopure 2-(1H-imidazol-1-yl)cycloalkanamines. They employed enzymatic resolution and diverse substitution methodologies, underscoring the potential of 1H-imidazol derivatives in synthesizing optically active cycloalkanamines (Alatorre-Santamaría, Gotor‐Fernández, & Gotor, 2011).

Electrochemical and Corrosion Inhibition Studies

- Costa et al. (2021) conducted a study on the corrosion inhibition of carbon steel in acidic medium using imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one. Their findings reveal the effectiveness of these molecules in corrosion inhibition, highlighting their applicability in material science (Costa et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)-2-phenylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-10(11-13-6-7-14-11)9-4-2-1-3-5-9;;/h1-7,10H,8,12H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUWMJCIUASLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)

acetate](/img/structure/B2427850.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)

![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate](/img/structure/B2427860.png)

![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)